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6-fluoro-N-(pentan-3-yl)pyridin-2-amine

Cat. No.: B12086968
M. Wt: 182.24 g/mol
InChI Key: ACMNQSZELIKEOK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

Pyridine and its derivatives are fundamental building blocks in heterocyclic chemistry, a cornerstone of medicinal and materials science. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold found in a vast array of biologically active compounds and functional materials. wikipedia.org Its presence is notable in numerous natural products, including vitamins like niacin and pyridoxine, as well as in a multitude of synthetic drugs. bldpharm.comnih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to engage in hydrogen bonding, which are crucial for molecular recognition and biological activity. wikipedia.orgnih.gov The structural rigidity and planarity of the pyridine core also provide a well-defined framework for the spatial orientation of various functional groups, influencing their interaction with biological targets. bldpharm.comnih.gov

The versatility of the pyridine scaffold lies in its susceptibility to a wide range of chemical modifications. wikipedia.org Functionalization at different positions on the ring allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its pharmacological profile. nih.gov This adaptability has made pyridine a central component in the design and synthesis of new therapeutic agents across various disease areas. bldpharm.com

Role of Fluorine Substitution in Pyridine Derivatives

The introduction of fluorine atoms into organic molecules, a process known as fluorination, has become a powerful strategy in medicinal chemistry to enhance the properties of drug candidates. When incorporated into pyridine derivatives, fluorine can exert profound effects on the molecule's physicochemical and biological characteristics. The high electronegativity of fluorine can alter the electron distribution within the pyridine ring, influencing its reactivity and the acidity or basicity of nearby functional groups. chemimpex.com

A key advantage of fluorine substitution is its ability to increase metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can lead to a longer biological half-life and improved bioavailability of a drug. Furthermore, the lipophilicity of a molecule can be modulated by the introduction of fluorine, which can enhance its ability to cross cell membranes and reach its target site. chemimpex.com The strategic placement of fluorine can also influence the conformation of a molecule, locking it into a bioactive shape that promotes optimal interaction with a biological receptor.

Overview of N-Alkyl Substitution Patterns in Pyridin-2-amine Systems

The amine group at the 2-position of the pyridine ring, as seen in 2-aminopyridine (B139424), provides a critical handle for further chemical modification. nih.gov N-alkylation, the attachment of an alkyl group to this nitrogen atom, is a common strategy to create a diverse library of compounds from a common pyridin-2-amine core. The nature of the N-alkyl substituent can significantly impact the molecule's properties.

Research Gaps and Future Directions for 6-fluoro-N-(pentan-3-yl)pyridin-2-amine

Currently, there is a notable lack of specific published research focusing exclusively on this compound. While the individual components of this molecule—the 6-fluoropyridin-2-amine core and the N-(pentan-3-yl) substituent—are well-represented in the broader chemical literature, their combination in this specific arrangement has not been the subject of detailed investigation. Chemical suppliers list the compound, indicating its availability for research purposes, but peer-reviewed studies on its synthesis, properties, and potential applications are not readily found. bio-fount.com

This information gap presents a clear opportunity for future research. A logical first step would be the development and optimization of a synthetic route to produce this compound in high yield and purity. A potential approach could involve the nucleophilic aromatic substitution of 2,6-difluoropyridine (B73466) with pentan-3-amine.

Following a successful synthesis, a thorough characterization of the compound's physicochemical properties would be essential. This would include determining its melting point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry).

Subsequently, the exploration of its potential biological activities would be a primary focus. Given the prevalence of fluorinated pyridines in medicinal chemistry, screening this compound against a range of biological targets, such as kinases or other enzymes implicated in disease, could reveal novel therapeutic potential. The specific combination of the 6-fluoro substituent and the branched pentan-3-yl group may confer unique selectivity or potency.

Further research could also explore the use of this compound as a building block in the synthesis of more complex molecules. Its functional groups—the secondary amine and the pyridine ring—offer multiple points for further chemical modification, allowing for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Chemical Compound Information

Compound Name
This compound
2,6-difluoropyridine
pentan-3-amine
2-aminopyridine
Niacin
Pyridoxine
2-halopyridine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15FN2 B12086968 6-fluoro-N-(pentan-3-yl)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15FN2

Molecular Weight

182.24 g/mol

IUPAC Name

6-fluoro-N-pentan-3-ylpyridin-2-amine

InChI

InChI=1S/C10H15FN2/c1-3-8(4-2)12-10-7-5-6-9(11)13-10/h5-8H,3-4H2,1-2H3,(H,12,13)

InChI Key

ACMNQSZELIKEOK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1=NC(=CC=C1)F

Origin of Product

United States

Spectroscopic and Advanced Structural Elucidation of 6 Fluoro N Pentan 3 Yl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-fluoro-N-(pentan-3-yl)pyridin-2-amine , a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a detailed map of its chemical structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of This compound reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is characterized by three signals for the pyridine (B92270) ring protons. The proton at position 4 typically appears as a triplet, coupled to the protons at positions 3 and 5. The protons at positions 3 and 5 will appear as doublets of doublets due to coupling to each other and the fluorine atom at position 6.

The aliphatic region showcases the signals for the pentan-3-yl group. A broad singlet or multiplet is expected for the amine (N-H) proton. The methine proton (CH) directly attached to the nitrogen will appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The four equivalent methylene protons (CH₂) of the two ethyl groups will likely present as a complex multiplet, further split by the adjacent methyl protons. The six equivalent terminal methyl protons (CH₃) will appear as a triplet, coupled to the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.4 - 7.6t1HH-4 (Pyridine)
~6.5 - 6.7dd1HH-5 (Pyridine)
~6.2 - 6.4dd1HH-3 (Pyridine)
~4.5 - 5.0br s1HN-H
~3.6 - 3.8m1HN-CH
~1.5 - 1.7m4H-CH₂-
~0.9 - 1.1t6H-CH₃

Note: Predicted data is based on general principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For This compound , a total of eight distinct signals are anticipated. The pyridine ring carbons will appear in the downfield region of the spectrum. The carbon atom bonded to the fluorine (C-6) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The carbon attached to the amino group (C-2) will also be significantly downfield. The remaining pyridine carbons (C-3, C-4, and C-5) will have chemical shifts influenced by the substituents. masterorganicchemistry.com

The aliphatic carbons of the pentan-3-yl group will appear in the upfield region. The methine carbon (N-CH) will be the most downfield of the aliphatic signals, followed by the methylene carbons (-CH₂-), and finally the methyl carbons (-CH₃) at the most upfield position. drugbank.com

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~160 - 165 (d, ¹JCF ≈ 240 Hz)C-6 (Pyridine)
~158 - 162C-2 (Pyridine)
~138 - 142 (d)C-4 (Pyridine)
~105 - 110 (d)C-3 (Pyridine)
~98 - 103 (d)C-5 (Pyridine)
~50 - 55N-CH
~28 - 32-CH₂-
~10 - 15-CH₃

Note: Predicted data is based on general principles of NMR spectroscopy and analysis of similar structures. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro Substituent

¹⁹F NMR is a powerful technique for directly observing the fluorine atom. In This compound , the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal's chemical shift will be characteristic of a fluorine atom attached to an aromatic pyridine ring. nih.govscholaris.ca The signal will likely appear as a doublet of doublets due to coupling with the protons at positions 3 and 5 of the pyridine ring. The magnitude of these coupling constants can provide further structural confirmation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For This compound , COSY would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5). In the aliphatic part, it would confirm the coupling between the N-H proton and the adjacent methine proton, the methine proton and the methylene protons, and the methylene protons with the terminal methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of each CH, CH₂, and CH₃ group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For This compound , the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of a nitrogen atom, this molecular ion peak will have an odd m/z value.

The fragmentation pattern will be characteristic of both the aminopyridine and the pentyl amine moieties. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. youtube.comlibretexts.orgmiamioh.edu This could lead to the loss of an ethyl radical to form a prominent fragment ion. Other potential fragmentations include the loss of the entire pentyl group or fragmentation of the pyridine ring.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
182[M]⁺ (Molecular Ion)
153[M - C₂H₅]⁺
111[M - C₅H₁₁]⁺
VariesFragments from pyridine ring cleavage

Note: The fragmentation pattern is a prediction based on general fragmentation rules for similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of This compound would display several key absorption bands.

A characteristic N-H stretching vibration for the secondary amine is expected in the region of 3350-3310 cm⁻¹. sdsu.edu The C-H stretching vibrations of the aliphatic pentyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. The C-N stretching vibration for an aromatic amine is typically found in the 1335-1250 cm⁻¹ range. rsc.org A strong absorption due to the C-F stretch is also expected, likely in the 1250-1020 cm⁻¹ region.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3310N-H StretchSecondary Amine
> 3000C-H StretchAromatic (Pyridine)
< 3000C-H StretchAliphatic (Pentyl)
1600 - 1450C=C, C=N StretchPyridine Ring
1335 - 1250C-N StretchAromatic Amine
1250 - 1020C-F StretchFluoro-aromatic

Note: Predicted absorption ranges are based on typical values for the respective functional groups.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

Comprehensive searches for crystallographic data of this compound did not yield specific single-crystal X-ray diffraction studies for this compound. While the solid-state structure of this molecule has not been individually reported in the accessible literature, the structural analysis of related 2-aminopyridine (B139424) derivatives provides valuable insights into the potential crystal packing and intermolecular interactions that might be expected.

For instance, studies on various substituted 2-aminopyridines reveal a common tendency to form hydrogen-bonded dimers or more complex supramolecular assemblies. nih.govresearchgate.net The primary amine or secondary amine group on the pyridine ring is a potent hydrogen bond donor, while the pyridine ring nitrogen is a hydrogen bond acceptor. This often leads to the formation of robust N—H···N synthons. nih.gov

To definitively determine the solid-state structure, including precise bond lengths, bond angles, and the three-dimensional packing arrangement, an X-ray diffraction analysis on a suitable single crystal of this compound would be required. The resulting data would be presented in a crystallographic information file (CIF) and would include key parameters such as those listed in the hypothetical data table below.

Hypothetical Crystal Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value not available
b (Å) Value not available
c (Å) Value not available
α (°) 90
β (°) Value not available
γ (°) 90
Volume (ų) Value not available
Z 4
Density (calculated) (g/cm³) Value not available

Other Complementary Spectroscopic Methods

While a dedicated, peer-reviewed study detailing the comprehensive spectroscopic analysis of this compound is not publicly available, chemical suppliers indicate the existence of analytical data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com This information is typically used for identity confirmation and purity assessment.

Based on the known structure of the compound, the expected spectroscopic features can be predicted:

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy:

¹H NMR would show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the fluorine and amino substituents. The protons of the pentan-3-yl group would appear in the aliphatic region of the spectrum, likely as complex multiplets due to diastereotopicity.

¹³C NMR would reveal characteristic signals for the carbon atoms of the pyridine ring, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the pentyl group would also have distinct chemical shifts.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound. The exact mass would confirm the elemental composition. Fragmentation patterns could provide further structural information about the pentyl substituent and the fluorinated pyridine core.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and a strong C-F stretching vibration.

The collection and interpretation of these spectroscopic data are essential for the unambiguous structural confirmation and purity verification of this compound.

Computational and Theoretical Investigations of 6 Fluoro N Pentan 3 Yl Pyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a substituted aminopyridine like 6-fluoro-N-(pentan-3-yl)pyridin-2-amine, these methods could provide deep insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the absence of specific studies on this compound, a typical DFT study would involve the calculation of various electronic properties. These would likely include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting band gap. These calculations would help in understanding the molecule's reactivity and kinetic stability.

Basis Set Selection and Level of Theory

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. A common approach for a molecule of this size and composition would be to use Pople-style basis sets, such as 6-311++G(d,p), which provide a good balance between computational cost and accuracy for systems containing first- and second-row atoms. The level of theory would typically involve a hybrid functional, such as B3LYP, which combines the strengths of both Hartree-Fock theory and DFT. The selection of the appropriate basis set and functional is a critical step in obtaining reliable and predictive computational results.

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in a molecule and its conformational flexibility are key determinants of its physical and chemical properties.

Optimized Geometries and Conformational Preferences

A computational study would first involve optimizing the geometry of this compound to find its most stable three-dimensional structure. This process involves finding the minimum energy conformation on the potential energy surface. Due to the flexible pentan-3-yl group, the molecule can exist in several different conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure and the relative energies of other low-lying conformers. This analysis would provide insight into the preferred shape of the molecule under various conditions.

Hydrogen Bonding Interactions

Intramolecular and intermolecular hydrogen bonding can significantly influence the structure and properties of this compound. The presence of the amine proton and the nitrogen and fluorine atoms in the pyridine (B92270) ring allows for the possibility of forming hydrogen bonds. A computational analysis would investigate the strength and geometry of these potential hydrogen bonds, which could play a crucial role in the molecule's crystal packing and its interactions with other molecules.

Electronic Structure Analysis

An analysis of the electronic structure provides a detailed picture of the bonding and electron distribution within the molecule. This would involve examining the molecular orbitals, the electrostatic potential, and various population analyses to understand the electronic nature of this compound. Such an analysis would be crucial for predicting its reactivity, spectroscopic signatures, and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

No published data available.

Molecular Electrostatic Potential (MEP) Mapping

No published data available.

Reactivity and Selectivity Predictions

Global and Local Chemical Reactivity Descriptors

No published data available.

Reaction Pathway Calculations

No published data available.

Spectroscopic Property Simulations

Computational NMR Chemical Shift Prediction

No published data available.

Despite a comprehensive search for computational and theoretical investigations into the vibrational frequencies of this compound, no specific studies detailing the infrared (IR) and Raman spectroscopic data for this particular compound could be located.

Scientific research in the field of computational chemistry often employs methods like Density Functional Theory (DFT) to predict the vibrational spectra (IR and Raman) of molecules. These calculations can provide valuable insights into the molecular structure and bonding by assigning specific vibrational modes to the observed spectral bands. Typically, such studies report the calculated frequencies, their corresponding intensities or activities, and the potential energy distribution (PED), which describes the contribution of individual internal coordinates to each normal mode of vibration.

For related fluorinated pyridine derivatives and other organic molecules, published research demonstrates the utility of these computational approaches. researchgate.netnih.gov These studies often present detailed tables of calculated vibrational frequencies and compare them with experimental data to validate the computational models used. inonu.edu.tr The analysis involves the identification of characteristic vibrations for different functional groups, such as C-H, N-H, C-F, and the pyridine ring modes.

However, for this compound, the specific research findings, including data tables of calculated IR and Raman frequencies and their assignments, are not available in the public domain based on the conducted search. Therefore, the detailed analysis of its vibrational spectrum, as requested, cannot be provided at this time.

Chemical Reactivity and Transformations of 6 Fluoro N Pentan 3 Yl Pyridin 2 Amine

Reactions Involving the Pyridine (B92270) Ring System

The pyridine ring of 6-fluoro-N-(pentan-3-yl)pyridin-2-amine is susceptible to both electrophilic and nucleophilic attacks, with the regioselectivity being influenced by the existing substituents.

The pyridine ring is inherently electron-deficient and thus generally less reactive towards electrophilic aromatic substitution than benzene. wikipedia.org However, the presence of the activating N-(pentan-3-yl)amino group at the C2 position enhances the electron density of the ring, facilitating electrophilic attack. This amino group is an ortho-, para-director. In the context of the pyridine ring, this corresponds to the C3 and C5 positions. Conversely, the fluorine atom at the C6 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.

The combination of these effects directs incoming electrophiles primarily to the C3 and C5 positions. Nitration of 2-aminopyridine (B139424) derivatives, for instance, typically yields a mixture of 3-nitro and 5-nitro products. sapub.org The reaction of 2-aminopyridines with electrophiles like halogens is also known to occur, with substitution patterns following the directing influence of the amino group. nih.gov

ElectrophileReagent/ConditionsExpected Major Products
Nitronium ion (NO₂⁺)HNO₃/H₂SO₄6-fluoro-N-(pentan-3-yl)-3-nitropyridin-2-amine and 6-fluoro-N-(pentan-3-yl)-5-nitropyridin-2-amine
Bromonium ion (Br⁺)Br₂/FeBr₃3-bromo-6-fluoro-N-(pentan-3-yl)pyridin-2-amine and 5-bromo-6-fluoro-N-(pentan-3-yl)pyridin-2-amine

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

The fluorine atom at the C6 position of the pyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgnih.gov The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself makes the C6 position highly electrophilic and susceptible to attack by nucleophiles. This reaction pathway is a common method for the functionalization of halopyridines. youtube.com

A variety of nucleophiles can displace the fluoride (B91410) ion, including alkoxides, thiols, and amines. nih.govchemrxiv.org These reactions typically proceed under basic conditions and may require heating. youtube.com The reaction of 2-halopyridines with amines is a well-established method for the synthesis of 2-aminopyridine derivatives. google.com

NucleophileReagent/ConditionsProduct
MethoxideNaOMe, MeOH, reflux6-methoxy-N-(pentan-3-yl)pyridin-2-amine
EthanethiolateNaSEt, DMF, heat6-(ethylthio)-N-(pentan-3-yl)pyridin-2-amine
BenzylamineBenzylamine, K₂CO₃, heatN6-benzyl-N2-(pentan-3-yl)pyridine-2,6-diamine

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

The pyridine ring is generally stable and resistant to ring-opening reactions under normal conditions. While there are specific examples of pyridine ring-opening, often involving complex multi-step transformations or the use of highly reactive reagents, these are not considered general or common reactions for substituted pyridines like this compound. google.com The inherent aromatic stability of the pyridine nucleus makes such transformations energetically unfavorable.

Transformations of the Amine Functionality

The secondary amine group in this compound is a key site for a variety of chemical modifications.

The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and readily reactive with various electrophiles.

Acylation: The amine can be acylated using acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetic anhydride (B1165640) would yield N-(6-fluoropyridin-2-yl)-N-(pentan-3-yl)acetamide. researchgate.net These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or a tertiary amine, to produce the corresponding sulfonamide. researchgate.netresearchgate.net An example would be the formation of N-(6-fluoropyridin-2-yl)-4-methyl-N-(pentan-3-yl)benzenesulfonamide.

Carbamoylation: The reaction of the amine with an isocyanate leads to the formation of a urea (B33335) derivative. For instance, treatment with phenyl isocyanate would yield 1-(6-fluoropyridin-2-yl)-1-(pentan-3-yl)-3-phenylurea. researchgate.net

Reaction TypeReagentProduct
AcylationAcetic AnhydrideN-(6-fluoropyridin-2-yl)-N-(pentan-3-yl)acetamide
Sulfonylationp-Toluenesulfonyl ChlorideN-(6-fluoropyridin-2-yl)-4-methyl-N-(pentan-3-yl)benzenesulfonamide
CarbamoylationPhenyl Isocyanate1-(6-fluoropyridin-2-yl)-1-(pentan-3-yl)-3-phenylurea

Table 3: Transformations of the Amine Functionality

Oxidation of this compound can occur at two primary sites: the exocyclic secondary amine and the pyridine ring nitrogen.

Oxidation of the Secondary Amine: Secondary amines can be oxidized to hydroxylamines or nitrones under controlled conditions using oxidizing agents like hydrogen peroxide or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). documentsdelivered.com However, these reactions can sometimes be difficult to control and may lead to over-oxidation or side products.

N-Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like m-CPBA or hydrogen peroxide. wikipedia.orgmasterorganicchemistry.com The resulting pyridine N-oxide can then be used in further synthetic transformations. nih.gov In molecules containing multiple nitrogen atoms, the relative basicity and steric environment of each nitrogen will influence the site of oxidation. Given that the exocyclic amine's basicity is reduced by its attachment to the electron-withdrawing pyridine ring, selective N-oxidation of the pyridine ring is often achievable.

The choice of oxidant and reaction conditions can influence the selectivity between oxidation of the exocyclic amine and the pyridine nitrogen. researchgate.net

Oxidizing AgentPotential Product(s)
m-CPBA6-fluoro-N-hydroxy-N-(pentan-3-yl)pyridin-2-amine and/or this compound 1-oxide
H₂O₂6-fluoro-N-hydroxy-N-(pentan-3-yl)pyridin-2-amine and/or this compound 1-oxide

Table 4: Potential Oxidation Products

Reductive Amination Strategies

The synthesis of this compound can be achieved via reductive amination, a powerful method for forming carbon-nitrogen bonds. This process typically involves the reaction of a primary amine, in this case, 2-amino-6-fluoropyridine, with a ketone, pentan-3-one, in the presence of a suitable reducing agent. The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The selection of the reducing agent can be critical to the success of the reaction, with milder reagents like NaBH(OAc)₃ often being preferred to avoid the reduction of the ketone starting material.

Catalytic hydrogenation is another effective method for reductive amination. In this approach, a mixture of the amine and ketone is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often considered a "green" alternative due to the use of hydrogen as the reductant.

ReactantsReducing Agent/CatalystConditionsProductReference
2-Aminopyridine, AldehydeFormic AcidReflux in cumeneN-Monosubstituted 2-aminopyridine google.com
Primary Amine, KetoneH₂, Metal Catalyst (e.g., Pd/C)HydrogenationN-Substituted Amine thieme-connect.com

Reactions at the Pentan-3-yl Side Chain

The pentan-3-yl group, a branched alkyl chain, offers potential sites for further functionalization, although these reactions can be challenging due to the relative inertness of C-H bonds.

Alkane Functionalization

Direct functionalization of the C-H bonds within the pentan-3-yl side chain is a complex but potentially valuable transformation. Modern synthetic methods are increasingly exploring the selective activation of sp³ C-H bonds. Catalytic systems, often involving transition metals, can enable the introduction of new functional groups at specific positions within an alkyl chain.

While specific examples of C-H functionalization on the pentan-3-yl group of this compound are not documented in the literature, a broad range of methods for the C-H functionalization of amines have been reviewed, providing potential strategies. researchgate.netnih.gov These methods often rely on directing group assistance, where a functional group on the molecule guides the catalyst to a specific C-H bond. In the case of this compound, the pyridine nitrogen or the secondary amine itself could potentially act as a directing group.

One approach is the direct α-C–H bond functionalization of unprotected cyclic amines, which proceeds via an imine intermediate. google.com Although the pentan-3-yl group is acyclic, analogous reactivity at the C-H bond adjacent to the nitrogen might be achievable under similar conditions.

Stereochemical Aspects of Reactions on the Branched Alkyl Group

The pentan-3-yl group itself is achiral. However, if a reaction were to introduce a new chiral center on the side chain, for example, through hydroxylation or amination at one of the methylene (B1212753) carbons, a pair of diastereomers would be formed. The stereochemical outcome of such a reaction would depend on the mechanism and the potential for stereocontrol.

Reactions involving chiral catalysts or reagents can often induce high levels of stereoselectivity. For instance, in a hypothetical hydroxylation reaction, a chiral oxidizing agent could preferentially deliver the hydroxyl group to one face of the molecule, leading to an enrichment of one diastereomer. The stereochemistry of reactions involving chiral molecules is a fundamental concept in organic synthesis, with the potential to generate specific stereoisomers based on the reaction conditions. google.com

Intermolecular Reactions and Derivative Formation

The secondary amine functionality in this compound is a key site for intermolecular reactions, allowing for the synthesis of a variety of derivatives.

One common transformation is the formation of ureas. The reaction of this compound with an isocyanate would yield a trisubstituted urea. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, could also produce urea derivatives. Patents for urea and amide derivatives of aminoalkylpiperazines suggest that such transformations are synthetically accessible for related structures.

Acylation of the secondary amine is another important reaction. Treatment with an acyl chloride or an acid anhydride in the presence of a base would lead to the corresponding amide. The acetylation of aminopyridines, for example, proceeds readily at the exocyclic amino group. researchgate.net

Alkylation of the secondary amine to form a tertiary amine is also a possibility. This would typically involve reaction with an alkyl halide. However, care must be taken to avoid over-alkylation or quaternization of the pyridine nitrogen.

Reaction TypeReagentsProduct TypeGeneral Reference
Urea FormationIsocyanateTrisubstituted Urea
AcylationAcyl Chloride/AnhydrideAmide researchgate.net
AlkylationAlkyl HalideTertiary Amine-

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Systematic Modification of the Pyridine (B92270) Ring

The pyridine ring is a common scaffold in medicinal chemistry, and its electronic properties can be modulated by the strategic placement of substituents. mdpi.comrsc.org The fluorine atom at the 6-position of the parent compound significantly influences its chemical and biological characteristics. nih.govethernet.edu.et

Positional Isomers of Fluoro Substitution (e.g., 3-fluoro-, 5-fluoro-)

The position of the fluorine atom on the pyridine ring is a critical determinant of a molecule's biological activity. This is due to fluorine's ability to alter the electron distribution, pKa, and binding interactions of the molecule. nih.govmdpi.com While direct comparative studies on the N-(pentan-3-yl)pyridin-2-amine series are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for informed predictions.

Moving the fluorine from the 6-position to the 3- or 5-position would likely have a significant impact on the compound's properties. For instance, a review of fluorinated heterocyclic drugs has shown that the precise placement of fluorine can be crucial for activity. mdpi.com In other heterocyclic systems, such as benzylideneindolinones, moving a fluoro group from the 5- to the 6-position has been shown to impact cell-based activity and physicochemical properties like solubility. nih.gov The electronic effect of the fluorine atom influences the basicity of the pyridine nitrogen and the amino group, which in turn can affect receptor binding and pharmacokinetic properties. ethernet.edu.et

A hypothetical comparison of these isomers is presented in Table 1.

CompoundPredicted Impact of Fluoro Position
6-fluoro-N-(pentan-3-yl)pyridin-2-amine The fluorine atom at the 6-position exerts a strong electron-withdrawing effect, influencing the acidity of the amine proton and the nucleophilicity of the pyridine nitrogen.
3-fluoro-N-(pentan-3-yl)pyridin-2-amineA fluorine at the 3-position would have a different electronic influence on the 2-amino group, potentially altering binding interactions with biological targets.
5-fluoro-N-(pentan-3-yl)pyridin-2-amineA 5-fluoro substituent would also modify the electronic landscape of the ring, which could lead to altered target affinity and selectivity.

Table 1: Predicted impact of positional isomers of fluoro substitution on the pyridine ring.

Introduction of Additional Halogens or Electron-Withdrawing/Donating Groups

The introduction of other halogens (Cl, Br) or various electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can further probe the SAR of the 6-fluoropyridin-2-amine scaffold. In a series of diarylpentanoid anti-inflammatory agents, it was found that low electron density in one aromatic ring and high electron density in another were important for enhancing nitric oxide inhibition. researchgate.netnih.gov This highlights the principle that modulating electronic properties is a key strategy in optimizing biological activity.

In studies of other pyridine derivatives, the addition of electron-withdrawing groups has been shown to be crucial for high affinity to certain receptors. nih.gov Conversely, in some systems, electron-donating groups have been found to increase inhibitory potency. The specific effect depends on the nature of the biological target and the binding interactions involved. For example, in a study of N-alkyl-N-substituted phenylpyridin-2-amines, a para-methoxy group (EDG) and a para-ester group (EWG) on a phenyl ring both resulted in potent compounds, while other substituents led to a loss of activity, indicating a complex SAR.

The hypothetical effects of such substitutions are outlined in Table 2.

ModificationPredicted EffectRationale
Additional Halogen (e.g., 3-chloro) May enhance binding through new interactions or alter metabolic stability.Halogen bonding is a recognized interaction in drug design.
Electron-Withdrawing Group (e.g., 5-cyano) Could increase potency if the target has an electron-rich pocket.EWGs can modulate the pKa and hydrogen bonding capacity of the molecule.
Electron-Donating Group (e.g., 5-methoxy) May improve activity if the target binding site has an electron-deficient region.EDGs can increase the basicity of the pyridine ring system.

Table 2: Predicted effects of additional substituents on the pyridine ring.

Variation of the N-Alkyl Side Chain

Homologation and Branching Modifications of the Alkyl Chain

Altering the length and branching of the N-alkyl side chain can significantly affect how the molecule fits into a binding pocket. Homologation (increasing the chain length) or using different isomers of pentyl, or even smaller or larger alkyl groups, would modulate the lipophilicity and steric profile of the compound. For instance, in a series of 6-alkynylpyrimidines, the length of a linker at the 5-position was critical for high-affinity adenosine (B11128) kinase inhibition, with linkers of a specific length being the most potent. nih.gov This illustrates that there is often an optimal size and shape for the alkyl substituent to achieve maximal biological activity.

Replacement with Cyclic or Aromatic Substituents (e.g., N-methyl, N-oxan-4-ylmethyl, N-cyclopropyl)

Replacing the acyclic pentan-3-yl group with cyclic or aromatic moieties can introduce conformational rigidity and new binding interactions.

N-methyl: This would be the smallest alkyl substituent, significantly reducing lipophilicity and steric bulk.

N-cyclopropyl: This small, rigid ring can provide a better-defined orientation within a binding pocket compared to a flexible alkyl chain.

N-oxan-4-ylmethyl: The oxane (tetrahydropyran) ring introduces polarity and potential hydrogen bond acceptor sites, which can improve solubility and provide new interactions with the target. In SAR studies of morpholine (B109124) derivatives, this heterocycle is a significant core in medicinal chemistry. e3s-conferences.org

The choice of substituent can dramatically alter the compound's properties, as shown in Table 3.

N-SubstituentKey FeaturesPredicted Impact
N-(pentan-3-yl) Lipophilic, flexibleEstablishes a baseline for steric and lipophilic interactions.
N-methyl Small, less lipophilicMay probe for the necessity of a larger hydrophobic group.
N-cyclopropyl Rigid, small ringCan improve binding by reducing the entropic penalty of binding.
N-oxan-4-ylmethyl Polar, potential H-bond acceptorMay enhance solubility and provide new binding interactions.

Table 3: Comparison of different N-substituents on the 6-fluoropyridin-2-amine core.

Heterocyclic Ring Fusions and Bioisosteric Replacements

To further explore the SAR, the core structure can be modified through heterocyclic ring fusions or bioisosteric replacements. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

Fusing a heterocyclic ring to the pyridine core, for example, to create a pyrazolopyridine, can lead to more rigid structures with altered electronic properties and the potential for new binding interactions. nih.gov Such modifications have been successful in developing potent phosphodiesterase (PDE) inhibitors. nih.govuel.ac.uk

Bioisosteric replacement of the pyridine ring itself with another heterocycle, or replacement of the N-pentan-3-yl side chain, is another valid strategy. For instance, in the development of 5-HT1F receptor agonists, a furo[3,2-b]pyridine (B1253681) nucleus was successfully used as a bioisostere for an indole (B1671886) ring, resulting in compounds with similar affinity but improved selectivity. doi.orgnih.gov This demonstrates that even subtle changes in the core heterocycle can lead to significant improvements in the drug-like properties of a molecule.

Stereochemical Considerations in Derivative Design

The chemical structure of this compound contains a chiral center at the third carbon of the pentyl group. This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. youtube.comnih.gov In the field of drug discovery and development, the stereochemistry of a molecule is of paramount importance because biological systems, such as enzymes and receptors, are themselves chiral. biomedgrid.commdpi.com

Enantiomers of a drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. nih.govnih.gov One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects or toxicity. mdpi.com A classic example is the drug thalidomide, where the (R)-enantiomer has sedative effects, while the (S)-enantiomer is a potent teratogen. biomedgrid.com

Therefore, in the rational design of derivatives based on this compound, it is crucial to consider the stereochemistry. This involves either separating the enantiomers of the parent compound and testing them individually or using stereoselective synthesis to produce single-enantiomer derivatives. This approach, sometimes referred to as "chiral switching," can lead to drugs with improved therapeutic indices, simpler pharmacokinetic profiles, and a lower potential for drug-drug interactions. nih.govbiomedgrid.com The development of single-enantiomer drugs is now a standard practice in the pharmaceutical industry to ensure optimal safety and efficacy. mdpi.com

Table 3: Hypothetical Activity of Stereoisomers

DerivativeStereoisomerTarget Affinity (IC50)Comments
Derivative X(R)-isomer10 nMPotent and desired activity
Derivative X(S)-isomer500 nMLess active or inactive
Derivative XRacemic mixture250 nMActivity is an average of both isomers

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uobasrah.edu.iqijpsonline.comnih.gov These models are invaluable tools in modern drug discovery, helping to predict the activity of novel compounds before their synthesis, thereby saving time and resources. youtube.comnih.gov

For a series of derivatives of this compound, a QSAR model could be developed to predict their inhibitory activity against a particular biological target, such as a protein kinase. uobasrah.edu.iqnih.gov The process begins with a training set of compounds for which the biological activity (e.g., IC50 values) has been experimentally determined. nih.gov A wide range of molecular descriptors, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, steric effects), are then calculated for each compound in the training set. researchgate.net

Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to generate a mathematical equation that best correlates the molecular descriptors with the observed biological activity. nih.govnih.gov The predictive power of the resulting QSAR model is then validated using a separate test set of compounds that were not used in the model's creation. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide further insights by generating 3D contour maps. nih.govnih.gov These maps highlight the regions around the molecule where steric bulk, positive or negative electrostatic potential, or other properties are predicted to either increase or decrease biological activity. nih.govnih.gov This information can be used to guide the rational design of new, more potent derivatives of this compound. nih.govnih.gov

Table 4: Example of a Hypothetical QSAR Model for Aminopyridine Derivatives

Model ParameterValue/DescriptorInterpretation
Equation pIC50 = 0.5ClogP - 0.2TPSA + 1.5*HBA + cA hypothetical linear regression model.
Descriptors ClogP (lipophilicity)Positive coefficient suggests increased lipophilicity is favorable for activity.
TPSA (polar surface area)Negative coefficient suggests lower polar surface area is beneficial.
HBA (hydrogen bond acceptors)Positive coefficient indicates the importance of hydrogen bond accepting groups.
Statistics r² (correlation coefficient)A value close to 1 indicates a good fit of the model to the data.
q² (cross-validated r²)A high value indicates good predictive power of the model.

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No Publicly Available Research Found for "this compound"

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Applications in Advanced Chemical Synthesis and Material Science

Building Block for Complex Heterocyclic Systems

The reactivity of the pyridine (B92270) ring and the secondary amine group makes this compound a potential precursor for more complex molecular architectures. ksu.edu.sa

While no specific examples of using 6-fluoro-N-(pentan-3-yl)pyridin-2-amine for the synthesis of polycyclic aromatic compounds have been documented, the general reactivity of aminopyridines allows for their participation in cyclization reactions to form fused heterocyclic systems. chemicalbook.com For instance, condensation reactions of aminopyridines with suitable partners can lead to the formation of imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. e-bookshelf.de The fluorine atom could potentially modulate the reactivity and properties of the resulting polycyclic systems.

Fluorinated pyridines are key components in a wide array of pharmaceuticals. nih.govmdpi.com The introduction of a fluorine atom can enhance a drug's metabolic stability and binding affinity. The 2-aminopyridine (B139424) moiety is a common feature in many biologically active molecules. Although there is no direct evidence in the literature for this compound being used as a pharmaceutical intermediate, its structural similarity to fragments of known drugs suggests its potential in this area. For example, various substituted aminopyridines are precursors to potent kinase inhibitors and other therapeutic agents. nih.gov The N-pentan-3-yl group could influence the lipophilicity and pharmacokinetic profile of potential drug candidates derived from this intermediate.

Role in Catalysis Research

The pyridine nitrogen in this compound can act as a ligand for metal centers, suggesting a potential role in catalysis. N-alkyl amines, in general, are important in the synthesis of various organic compounds, and their catalytic amination is a significant area of research. nih.gov While no specific catalytic applications for this compound have been reported, related N-alkyl aminopyridines could potentially be explored as ligands in transition metal catalysis, for example, in coupling reactions.

Potential in Polymer and Material Science

Fluorinated polymers often exhibit desirable properties such as thermal stability, chemical resistance, and low surface energy. e-bookshelf.de While there is no specific literature on the use of this compound in polymer science, aminopyridines can be used as monomers in the synthesis of specialty polymers. The presence of the fluorine atom could impart valuable properties to polymers derived from this compound. For instance, fluorinated polyimides, known for their high performance, are synthesized from diamine and dianhydride monomers. A bifunctional derivative of this compound could potentially be explored for such applications.

Development of Chemical Probes and Tools

Fluorescent probes are essential tools in chemical biology for imaging and sensing. mdpi.com Aminopyridine derivatives have been investigated as potential scaffolds for fluorescent probes. bldpharm.com The fluorescence properties of these molecules can be tuned by altering the substituents on the pyridine ring. The fluorine atom in this compound could influence the photophysical properties, and the secondary amine provides a site for further functionalization to create targeted chemical probes. fishersci.ca For example, an azido-functionalized aminopyridine has been shown to act as a "click-and-probe" tool. bldpharm.com

Q & A

Q. Q1. What are the standard synthetic routes for preparing 6-fluoro-N-(pentan-3-yl)pyridin-2-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a fluoropyridine derivative with pentan-3-amine. A common approach is nucleophilic aromatic substitution (SNAr) at the 2-position of 6-fluoropyridine, leveraging the electron-withdrawing fluorine substituent to activate the pyridine ring. Reaction conditions such as:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Base: Strong bases (e.g., K2CO3, NaH) deprotonate the amine, driving the reaction forward.
  • Temperature: Elevated temperatures (~100–120°C) accelerate substitution but may promote side reactions like ring fluorination migration.

For example, a Pd-catalyzed Buchwald-Hartwig amination could also be employed for coupling bulky amines (e.g., pentan-3-yl) under milder conditions (e.g., 80°C, toluene) .

Q. Q2. How is this compound characterized structurally, and what spectroscopic techniques are critical?

Methodological Answer: Key techniques include:

  • NMR: ¹H and ¹⁹F NMR confirm substitution patterns. The fluorine atom at C6 deshields adjacent protons (e.g., C5-H appears as a doublet due to coupling with F).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves bond angles and spatial arrangement, critical for understanding steric effects from the pentan-3-yl group .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the pentan-3-yl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The branched pentan-3-yl group introduces steric hindrance, limiting access to the pyridine nitrogen for further functionalization. Electronic effects (e.g., inductive donation from the alkyl chain) may slightly deactivate the ring toward electrophilic substitution. For example:

  • Suzuki-Miyaura Coupling: Requires bulky ligands (e.g., SPhos) to prevent catalyst poisoning by the amine.
  • Directing Group Strategies: The fluorine atom can act as a directing group for regioselective C–H functionalization at C4 or C5 .

Q. Q4. What contradictions exist in reported biological activity data for fluorinated pyridine derivatives, and how can they be resolved?

Methodological Answer: Discrepancies arise from:

  • Solubility Variations: Fluorinated compounds often exhibit poor aqueous solubility, leading to inconsistent bioassay results. Use of co-solvents (e.g., DMSO ≤1%) or liposomal formulations is recommended.
  • Metabolic Stability: The pentan-3-yl group may undergo oxidation in vivo, generating metabolites that confound activity measurements. Isotope-labeled analogs (e.g., ¹⁴C-tagged) can track metabolic pathways .

Q. Q5. How can computational modeling predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Docking Studies: Tools like AutoDock Vina simulate interactions with enzyme active sites (e.g., kinases, GPCRs). The fluorine atom’s electronegativity and the alkyl chain’s hydrophobicity are modeled to assess binding pockets.
  • MD Simulations: Molecular dynamics (e.g., GROMACS) evaluate conformational stability of ligand-receptor complexes over time .

Research Challenges and Future Directions

  • Regioselectivity in Functionalization: The fluorine atom’s directing effects vs. steric hindrance from the alkyl chain require further mechanistic studies.
  • Toxicity Profiling: Limited data exist on the compound’s off-target effects. High-throughput screening against kinase panels is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.